(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide
Description
(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with an ethyl group at position 3. The molecule includes a phenylethenesulfonamide moiety connected via an ethyl linker to the thiazole ring.
Properties
IUPAC Name |
(E)-N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-2-14-12-16-15(20-14)8-10-17-21(18,19)11-9-13-6-4-3-5-7-13/h3-7,9,11-12,17H,2,8,10H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGLJWIYBMMHK-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiazole derivatives.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Phenylethenesulfonamide Moiety: This involves the reaction of phenylethene derivatives with sulfonamide precursors under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolide Derivatives (Antiviral Activity)
highlights thiazolides as inhibitors of SARS-CoV-2 Main Protease (MPro) and Methyltransferase (MTase). Key structural differences and similarities include:
Key Observations :
Sulfonamide-Class Antibacterials
lists N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide (Etazole), a sulfa drug with a thiadiazole core. Comparisons include:
Key Observations :
- The phenylethenesulfonamide group in the target compound introduces steric bulk and rigidity, which may reduce off-target effects compared to Etazole’s simpler sulfanilamide structure .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The ethyl-thiazole and aromatic sulfonamide groups likely increase logP relative to ester-based thiazolides, suggesting improved absorption but higher metabolic clearance risks .
- Metabolic Stability : Unlike ester-containing analogs, the sulfonamide group is less susceptible to hydrolysis, suggesting longer half-life in vivo .
Biological Activity
(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further research.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate various physiological processes, potentially altering their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit antimicrobial properties. The thiazole ring in this compound may contribute to its ability to combat bacterial infections.
Anticancer Potential
Studies have suggested that similar thiazole-containing compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The sulfonamide group may enhance this effect by improving solubility and bioavailability.
| Activity Type | Target | Efficacy |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Moderate |
| Anticancer | Various cancer cell lines | Significant |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial effect, particularly against resistant strains.
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The following findings are notable:
- Structure-Activity Relationship (SAR) : Modifications to the ethyl group on the thiazole ring significantly influence the compound's potency against microbial and cancerous cells.
- Synergistic Effects : Combining this compound with other agents has shown enhanced efficacy in both antimicrobial and anticancer assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
